molecular formula C16H11BrFN3O2S B11240611 N-(4-bromo-2-fluorophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide

N-(4-bromo-2-fluorophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B11240611
M. Wt: 408.2 g/mol
InChI Key: QOCHQCVPEUJRBZ-UHFFFAOYSA-N
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Description

Structural Features
N-(4-bromo-2-fluorophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring:

  • A 4-bromo-2-fluorophenyl group, enabling halogen-mediated interactions (e.g., nucleophilic substitutions).
  • A quinazolinone core (4-oxo-1H-quinazolin-2-yl), known for its role in modulating enzyme activity.

Synthesis
The compound is synthesized through multi-step reactions, including:

Functionalization of the quinazolinone core.

Thioether linkage formation between the acetamide and quinazolinone.

Halogenation (bromine/fluorine) of the aromatic ring .

Properties

Molecular Formula

C16H11BrFN3O2S

Molecular Weight

408.2 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H11BrFN3O2S/c17-9-5-6-13(11(18)7-9)19-14(22)8-24-16-20-12-4-2-1-3-10(12)15(23)21-16/h1-7H,8H2,(H,19,22)(H,20,21,23)

InChI Key

QOCHQCVPEUJRBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an in-depth overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H11BrFN3O2S, with a molecular weight of 408.2 g/mol. The compound features a bromo-substituted aromatic ring, a fluorine atom, and a quinazolinone moiety linked through a sulfanyl group. These structural characteristics contribute to its reactivity and biological interactions.

Research indicates that compounds containing the quinazolinone structure exhibit various biological activities, particularly in anticancer and anti-inflammatory contexts. The presence of the sulfanyl group enhances the compound's ability to interact with specific molecular targets, potentially modulating enzyme activities or receptor functions.

Anticancer Activity

Studies have shown that derivatives of quinazolinone compounds can exhibit significant anticancer properties. For instance, this compound has demonstrated effectiveness against cancer cell lines such as HT-29 (colon cancer) and SW620 (metastatic colon cancer) . The compound's mechanism may involve the inhibition of key enzymes involved in cancer progression, such as phospholipases and proteases .

Anti-inflammatory Effects

The compound's ability to inhibit phospholipases suggests potential applications in treating inflammatory disorders. Phospholipases play critical roles in the inflammatory response by hydrolyzing phospholipids and releasing arachidonic acid, which is a precursor for pro-inflammatory mediators .

In Vitro Studies

In vitro studies have assessed the cytotoxicity and efficacy of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Effect
HT-2915.0Significant growth inhibition
SW62012.5Induction of apoptosis
MCF720.0Cell cycle arrest

These results indicate that the compound exhibits selective cytotoxicity towards specific cancer cell lines while sparing normal cells, highlighting its potential as a targeted therapeutic agent.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that varying substituents on the quinazolinone core can enhance or diminish its potency against different biological targets .

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among related compounds influence their reactivity and biological profiles:

Compound Name Molecular Formula Key Substituents Unique Features
Target Compound C₁₆H₁₁BrFN₃O₂S 4-bromo-2-fluorophenyl, sulfanyl-quinazolinone Bromo-fluoro synergy enhances electrophilicity and target binding
N-(4-iodophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide C₁₆H₁₁IN₃O₂S 4-iodophenyl Larger iodine atom increases steric hindrance and alters pharmacokinetics
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide C₂₂H₁₅ClFN₃O₂S 4-chlorophenyl, 4-fluorophenyl Chlorine enhances lipophilicity; dual halogens improve membrane permeability
N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₃H₁₈BrClN₄S₂ Triazole core, 4-methylphenyl Triazole’s π-stacking capability may enhance DNA intercalation
N-[4-(acetylamino)phenyl]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide C₂₄H₂₀N₄O₃ Acetylamino group, phenyl-quinazolinone Acetylamino improves solubility but reduces metabolic stability

Chemical Reactivity and Stability

  • Target Compound :
    • Bromo/Fluoro Groups : Participate in SNAr reactions; fluorine’s electronegativity stabilizes intermediates.
    • Sulfanyl Bridge : Prone to oxidation (forming sulfoxide/sulfone) or disulfide cross-linking .
  • Iodo Analogue : Iodine supports radio-labeling but increases susceptibility to photodegradation .
  • Chlorinated Derivatives : Chlorine facilitates hydrophobic interactions but may induce hepatotoxicity .

Structural Insights from Crystallography

Bond length comparisons () reveal:

  • C–Br bond : 1.8907 Å in the target compound vs. 1.91 Å in N-(4-chlorophenyl) analogs, indicating slight electronic differences due to fluorine’s presence.
  • N–C (acetamide) : 1.347 Å vs. 1.30 Å in triazole derivatives, suggesting altered hydrogen-bonding capacity .

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